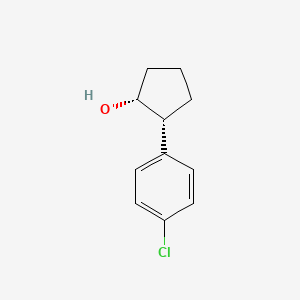
Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol is a chiral compound characterized by the presence of a cyclopentane ring substituted with a 4-chlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-chlorobenzaldehyde.
Aldol Condensation: Cyclopentanone undergoes aldol condensation with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and reduction reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding cyclopentanol derivative.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)cyclopentanone.
Reduction: Formation of 2-(4-chlorophenyl)cyclopentanol.
Substitution: Formation of 2-(4-methoxyphenyl)cyclopentan-1-ol.
Scientific Research Applications
Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its therapeutic effects.
Comparison with Similar Compounds
Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol can be compared with similar compounds such as:
2-(4-chlorophenyl)cyclopentanone: Lacks the hydroxyl group.
2-(4-methoxyphenyl)cyclopentan-1-ol: Contains a methoxy group instead of a chlorine atom.
2-(4-chlorophenyl)cyclopentanol: Lacks the chiral center.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a 4-chlorophenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 |
InChI Key |
ARYRPLFQFILOCQ-GHMZBOCLSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


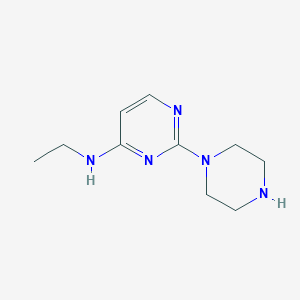
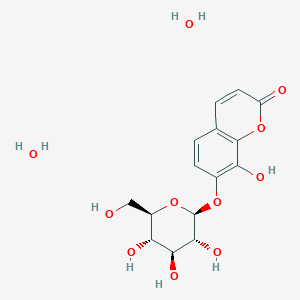
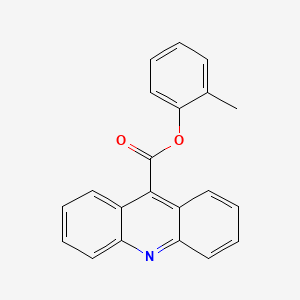

![3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B15217011.png)

![2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B15217029.png)
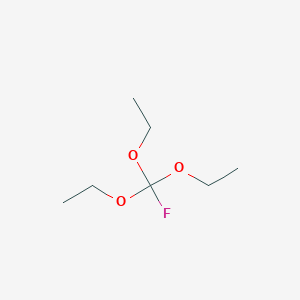
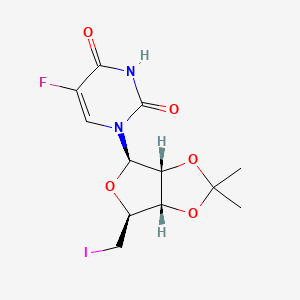
![2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B15217041.png)
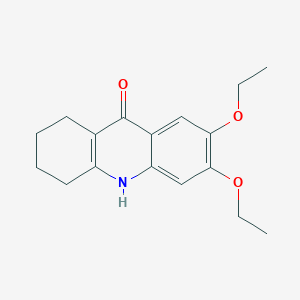

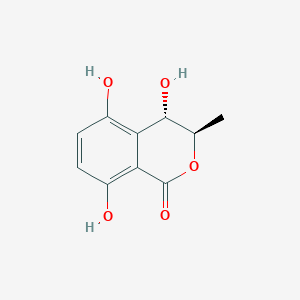
![N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B15217089.png)
